Hngf6A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

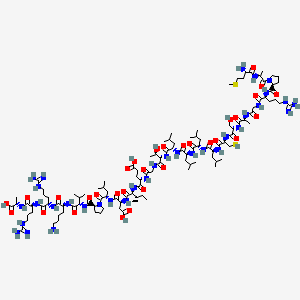

HNGF6A is an analogue of Humanin (HN), a mitochondrial derived peptide . HN plays a cyto-protective role under various stress conditions . HNGF6A has been found to exert cyto-protection and promote osteogenesis in MC3T3-E1 cells .

Synthesis Analysis

The synthesis of HNGF6A involves the substitution of amino acids at specific positions. Specifically, it involves the substitution of serine and glycine at the 6th and 14th amino acids, respectively .

Molecular Structure Analysis

Humanin (HN) shares sequence homology with thirteen HN-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length . HNGF6A is an analogue of HN .

Chemical Reactions Analysis

HNGF6A has been found to inhibit oxidative stress-induced apoptosis and osteoblast phenotype inhibition by targeting the Circ_0001843/miR-214 pathway . It decreases Circ_0001843 and increases miR-214 levels, as well as inhibits the phosphorylation of p38 and JNK .

科学研究应用

Diabetes Research

HNGF6A has shown potential in diabetes research by increasing glucose-stimulated insulin secretion and glucose metabolism. This could be significant for developing new treatments or therapies for diabetes management .

Oxidative Stress

The compound is known to inhibit the production of reactive oxygen species (ROS) during oxidative stress, which is a critical factor in many diseases and aging processes .

Cardiovascular Health

HNGF6A may help prevent endothelial dysfunction and atherosclerosis, which are key factors in cardiovascular diseases .

Chemoresistance in Cancer

An analog of HNGF6A has been found to boost chemoresistance, increase the migration of glioblastoma (GBM) cells, and enhance their capacity to induce endothelial cell migration and proliferation .

Osteogenesis

HNGF6A exerts cytoprotection and promotes osteogenesis in MC3T3-E1 cells, which are related to bone formation and health. It also influences the expression of osteoblast phenotype-related proteins .

Cell Apoptosis Inhibition

The compound inhibits oxidative stress-induced apoptosis in MC3T3-E1 cells, which is crucial for maintaining cell viability and preventing premature cell death .

Molecular Pathway Modulation

HNGF6A treatment has been shown to decrease Circ_0001843 levels and increase miR-214 levels, as well as inhibit the phosphorylation of p38 and JNK, which are involved in cellular stress responses .

作用机制

Target of Action

Hngf6A, an analogue of Humanin (HN), primarily targets the Circ_0001843/miR-214 pathway . This pathway plays a crucial role in osteoblast apoptosis and differentiation .

Mode of Action

Hngf6A interacts with its targets by decreasing Circ_0001843 and increasing miR-214 levels . This interaction results in the inhibition of the phosphorylation of p38 and JNK . Circ_0001843 directly binds with miR-214, which in turn inhibits the phosphorylation of p38 and JNK .

Biochemical Pathways

The primary biochemical pathway affected by Hngf6A is the Circ_0001843/miR-214 pathway . The downstream effects include the inhibition of the phosphorylation of p38 and JNK . These kinases are part of the MAPK pathway, which is involved in various cellular functions including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of Hngf6A have been studied in male rodents . It was found that wild type mice treated with Hngf6A displayed a longer half-life of HN compared with wild type mice treated with HNG . In rats, HN levels were found to be highest in plasma, present in the liver, and undetectable in the brain or heart .

Result of Action

Hngf6A exerts cyto-protection and promotes osteogenesis in MC3T3-E1 cells . It significantly induces the expression of osteoblast phenotype-related protein . Furthermore, both Circ_0001843 overexpression and miR-214 knockdown significantly decrease the cyto-protection and osteogenic promotion of Hngf6A .

Action Environment

The action of Hngf6A is influenced by oxidative stress . Hngf6A shows a protective effect by inhibiting the pro-oxidation of Circ_0001843 . This suggests that the compound’s action, efficacy, and stability may be influenced by the oxidative environment within the cell .

安全和危害

While specific safety and hazard information for HNGF6A is not available in the retrieved papers, general safety measures for handling similar substances include ensuring adequate ventilation and using personal protective equipment such as safety goggles, protective gloves, impervious clothing, and a suitable respirator .

属性

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H198N34O31S2/c1-20-60(14)86(106(173)138-75(49-84(153)154)98(165)139-76(48-58(10)11)108(175)146-42-27-33-80(146)103(170)142-85(59(12)13)105(172)133-67(28-21-22-37-113)92(159)131-69(31-25-40-123-112(119)120)93(160)130-68(30-24-39-122-111(117)118)91(158)128-63(17)109(176)177)143-94(161)70(34-35-83(151)152)129-82(150)51-125-104(171)87(64(18)148)144-99(166)74(47-57(8)9)136-96(163)72(45-55(4)5)134-95(162)71(44-54(2)3)135-97(164)73(46-56(6)7)137-101(168)78(53-178)141-100(167)77(52-147)140-88(155)61(15)126-81(149)50-124-90(157)66(29-23-38-121-110(115)116)132-102(169)79-32-26-41-145(79)107(174)62(16)127-89(156)65(114)36-43-179-19/h54-80,85-87,147-148,178H,20-53,113-114H2,1-19H3,(H,124,157)(H,125,171)(H,126,149)(H,127,156)(H,128,158)(H,129,150)(H,130,160)(H,131,159)(H,132,169)(H,133,172)(H,134,162)(H,135,164)(H,136,163)(H,137,168)(H,138,173)(H,139,165)(H,140,155)(H,141,167)(H,142,170)(H,143,161)(H,144,166)(H,151,152)(H,153,154)(H,176,177)(H4,115,116,121)(H4,117,118,122)(H4,119,120,123)/t60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIJKOVTOUEJGW-VFDWMCQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H198N34O31S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2581.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![[5-(Hydroxymethyl)-6-methylpyrazin-2-yl]methanol](/img/structure/B561534.png)